molecular formula C6H9NO3 B1500797 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid CAS No. 716362-30-0

2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid

Cat. No.: B1500797
CAS No.: 716362-30-0
M. Wt: 143.14 g/mol
InChI Key: JXULYJQYZSCSTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid is a chemical compound with a cyclopropane ring structure substituted with a carboxylic acid group and a methylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the carboxylic acid and methylcarbamoyl groups. Common methods include:

  • Cyclopropanation Reactions: Using reagents like diazo compounds in the presence of a metal catalyst (e.g., copper or rhodium) to form the cyclopropane ring.

  • Carboxylation Reactions: Introducing the carboxylic acid group through reactions with carbon dioxide or carboxylating agents.

  • Amidation Reactions: Converting the carboxylic acid group to the methylcarbamoyl group using reagents like methyl isocyanate.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: Converting the cyclopropane ring to a more oxidized state.

  • Reduction: Reducing functional groups within the molecule.

  • Substitution Reactions: Replacing hydrogen atoms or other substituents on the cyclopropane ring.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

  • Substitution: Utilizing nucleophiles or electrophiles under specific conditions to achieve the desired substitution.

Major Products Formed:

  • Oxidation Products: Cyclopropane derivatives with additional oxygen-containing functional groups.

  • Reduction Products: Saturated cyclopropane derivatives or other reduced forms.

  • Substitution Products: Cyclopropane derivatives with different substituents.

Scientific Research Applications

2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in drug development and as a precursor for pharmaceuticals.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses or chemical transformations. The exact mechanism depends on the context of its application and the specific biological or chemical system involved.

Comparison with Similar Compounds

2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid can be compared with other cyclopropane derivatives and carboxylic acid-containing compounds. Similar compounds include:

  • Cyclopropanecarboxylic acid derivatives: Compounds with similar cyclopropane and carboxylic acid structures.

  • Methylcarbamoyl derivatives: Compounds containing the methylcarbamoyl group in different molecular contexts.

Uniqueness: this compound is unique due to its combination of the cyclopropane ring and the methylcarbamoyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(methylcarbamoyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-7-5(8)3-2-4(3)6(9)10/h3-4H,2H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXULYJQYZSCSTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10665563
Record name 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10665563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

716362-30-0
Record name 2-[(Methylamino)carbonyl]cyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=716362-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10665563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid
Reactant of Route 5
2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.